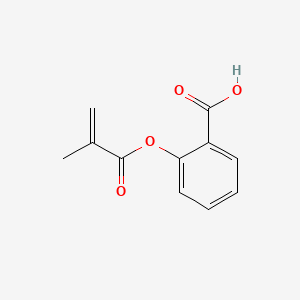
2-((2-Methyl-1-oxo-2-propenyl)oxy)benzoic acid
Cat. No. B1221037
Key on ui cas rn:
38697-36-8
M. Wt: 206.19 g/mol
InChI Key: QFPKSTNFHFEHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04160755
Procedure details


Sodium methacryloyloxybenzoate is prepared by dissolving 10 grams of methacryloyloxybenzoic acid in 150 ml of the aqueous solution containing 1.94 grams of sodium hydroxide. Twelve milliliters of 2 N NaOH solution is added in order to obtain a clear solution. To this solution maintained at 0°-5° C. and under nitrogen is added 0.15 grams of potassium persulfate in 7 ml of water, followed after one minute by 0.075 grams of sodium bisulfite in 5 ml of water. After the mixture is maintained at that temperature for 10 hours, it is allowed to rise to room temperature and stirred for an additional 16 hours. The reaction mixture is acidified with 100 ml of 20% by weight hydrochloric acid to precipitate the polymer. The polymer is filtered, washed with water, and then dried at 120° C./0.1 mm Hg to yield 5.7 grams of polymethacryloyloxybenzoic acid with an inherent viscosity of 1.46 (0.2%, 2 N NaOH, 25° ), and having a melting point of greater than 330° C.



[Compound]
Name
aqueous solution
Quantity
150 mL
Type
solvent
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:17].Cl>O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(O)[O-].[Na+]>[C:1]([O:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O-:11])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:17].[CH3:4][C:2]([C:1]([O:6][C:7]1[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:5])=[CH2:3] |f:1.2,5.6.7,8.9,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.075 g
|
|
Type
|
catalyst
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1=C(C(=O)O)C=CC=C1
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.94 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a clear solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To this solution maintained at 0°-5° C. and under nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture is maintained at that temperature for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the polymer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The polymer is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C./0.1 mm Hg
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1=C(C(=O)[O-])C=CC=C1.[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(=O)OC1=CC=CC=C1C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 114% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
